molecular formula C4HF9O3S B136193 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate CAS No. 156241-41-7

1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate

Cat. No. B136193
M. Wt: 300.1 g/mol
InChI Key: NRHQWNHARTXNOE-UHFFFAOYSA-N
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Description

The compound "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" is a fluorinated organic compound that is likely to be of interest due to its potential applications in various chemical reactions and material sciences. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their reactivity, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related trifluoromethanesulfonate compounds involves the use of triflic acid or its derivatives. For instance, trifluoromethanesulfonyl hypofluorite is synthesized by reacting fluorosulfuryl hypofluorite with cesium trifluoromethanesulfonate . Similarly, hexaalkylguanidinium trifluoromethanesulfonates are synthesized from ureas, triflic anhydride, and amines . These methods suggest that the synthesis of "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" could potentially involve the use of triflic acid or its anhydride as a key reagent.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the presence of strong intermolecular hydrogen bonds as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This suggests that "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" may also exhibit strong intermolecular interactions, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

Trifluoromethanesulfonic acid and its derivatives are known to be involved in various chemical reactions. For example, they are used in cationic polymerization , electrophilic aromatic substitution, and the formation of carbon-carbon and carbon-heteroatom bonds . The reactivity of "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" could be explored in similar reactions, potentially leading to the formation of new organic compounds or polymers.

Physical and Chemical Properties Analysis

The physical properties of trifluoromethanesulfonate compounds can vary, with some being room-temperature ionic liquids characterized by melting points, glass transition temperatures, viscosities, and refractive indices . The chemical properties include high reactivity under certain conditions, such as in the presence of bases or during thermal decomposition, leading to various decomposition products . The "1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate" would likely have unique physical and chemical properties that could be tailored for specific applications in synthesis and material science.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate is part of the trifluoromethanesulfonic acid (triflic acid, TfOH) category, which plays a significant role in organic synthesis. Its applications span electrophilic aromatic substitution reactions, carbon–carbon, and carbon–heteroatom bond formations, isomerizations, and the synthesis of carbo- and heterocyclic structures. Its high protonating power, combined with low nucleophilicity, facilitates the generation of cationic species from organic molecules for spectral detection and transformation studies, making it a valuable reagent in developing new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation and Impact

Studies have shown the environmental persistence of polyfluoroalkyl chemicals, including those related to 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate, focusing on their degradation, transformation into perfluorocarboxylic (PFCAs) and sulfonic acids (PFSAs), and the environmental fate of these products. Research into microbial degradation pathways and the environmental biodegradability of such compounds is crucial for understanding their persistence and impact (Liu & Avendaño, 2013).

PFAS Contamination and Mitigation

The compound is indirectly involved in studies concerning perfluoroalkyl and polyfluoroalkyl substances (PFAS), where its derivatives or related chemicals have been investigated for their environmental presence, persistence, and methods for removal. This research is vital for developing strategies to mitigate contamination and protect human and environmental health. For instance, novel treatment technologies and their effectiveness in removing PFAS compounds from groundwater have been critically reviewed, highlighting the challenges and research needs for better management of such contaminants (Kucharzyk et al., 2017).

Toxicity and Human Health Risks

The health risks and toxicological profile of PFASs, including compounds related to 1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate, have been extensively studied to understand their effects on human health. In vivo and in vitro studies have been conducted to assess the human health risks of PFOS, showing various toxic effects such as hepatotoxicity, neurotoxicity, and immunotoxicity. These findings underline the importance of ongoing research to fully characterize the risks associated with exposure to these substances and inform regulatory actions (Zeng et al., 2019).

Safety And Hazards

1,1,1,3,3,3-Hexafluoro-2-propanol is harmful if swallowed or inhaled. It causes severe skin burns and eye damage. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

1,1,1,3,3,3-Hexafluoro-2-propanol was used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials . This suggests potential future applications in the field of nanotechnology.

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O3S/c5-2(6,7)1(3(8,9)10)16-17(14,15)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQWNHARTXNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexafluoropropan-2-yl trifluoromethanesulfonate

CAS RN

156241-41-7
Record name 1,1,1,3,3,3-Hexafluoroisopropyl Trifluoromethanesulfonate
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